N-(3-chlorophenyl)-2-(propylamino)propanamide
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Overview
Description
N-(3-chlorophenyl)-2-(propylamino)propanamide is an organic compound with the molecular formula C12H17ClNO It is characterized by the presence of a chlorophenyl group attached to a propylamino-propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(propylamino)propanamide typically involves the reaction of 3-chlorobenzoyl chloride with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
3-chlorobenzoyl chloride+propylamine→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(propylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(propylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)propanamide
- 3-chloro-N-(3-chlorophenyl)propanamide
- N-(4-chlorophenyl)-2-(propylamino)propanamide
Uniqueness
N-(3-chlorophenyl)-2-(propylamino)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a propylamino group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C12H17ClN2O/c1-3-7-14-9(2)12(16)15-11-6-4-5-10(13)8-11/h4-6,8-9,14H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
SOCWAALQOSBVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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